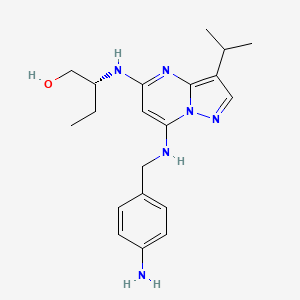
NLRP3 agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NLRP3 agonist 1 is a compound that activates the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. Upon activation, it triggers an inflammatory response by activating caspase-1, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 agonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Commonly, organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents are used in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
NLRP3 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
NLRP3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of the NLRP3 inflammasome.
Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including cell death and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as gout, type 2 diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NLRP3 inflammasome
Wirkmechanismus
NLRP3 agonist 1 exerts its effects by activating the NLRP3 inflammasome. The activation process involves two steps: priming and assembly. During priming, the expression of NLRP3 and pro-inflammatory cytokines is upregulated. In the assembly step, NLRP3 oligomerizes and recruits the adaptor apoptosis-associated speck-like protein and the effector cysteine protease procaspase-1. This leads to the activation of caspase-1, which cleaves pro-interleukin-1β and pro-interleukin-18 into their active forms, resulting in an inflammatory response .
Vergleich Mit ähnlichen Verbindungen
NLRP3 agonist 1 is unique in its ability to specifically activate the NLRP3 inflammasome. Similar compounds include:
Nigericin: A microbial toxin that activates the NLRP3 inflammasome by inducing potassium efflux.
Muramyl dipeptide: A bacterial cell wall component that activates the NLRP3 inflammasome through the recognition of pathogen-associated molecular patterns.
Extracellular ATP: Activates the NLRP3 inflammasome by binding to the P2X7 receptor and inducing potassium efflux
This compound stands out due to its specific activation mechanism and potential therapeutic applications in treating inflammatory diseases.
Eigenschaften
Molekularformel |
C15H16N6 |
|---|---|
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H16N6/c1-15(5-6-15)20-13-10-3-2-9(11-4-7-17-21-11)8-12(10)18-14(16)19-13/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H3,16,18,19,20) |
InChI-Schlüssel |
KNPJIDCHCYGPIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


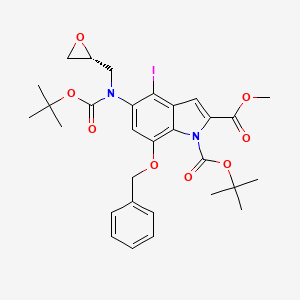

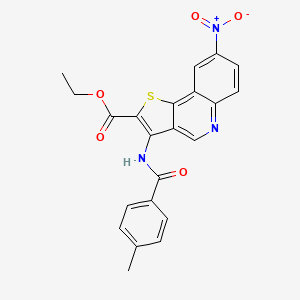
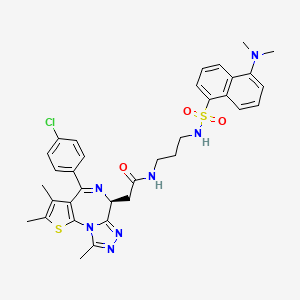
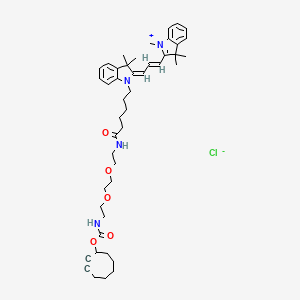
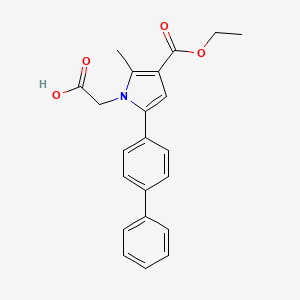

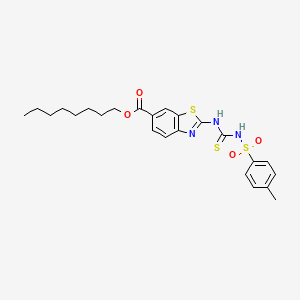
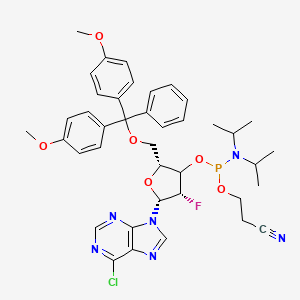
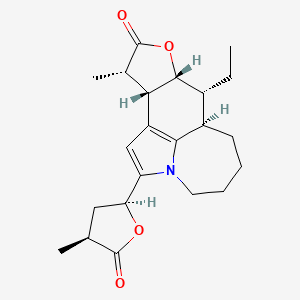
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
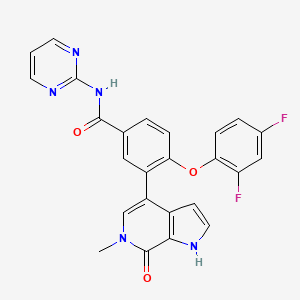
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
